molecular formula C6H3IN2 B038671 2-Iodopyridine-4-carbonitrile CAS No. 114821-24-8

2-Iodopyridine-4-carbonitrile

Cat. No. B038671
M. Wt: 230.01 g/mol
InChI Key: RAMAPMJJBMFFEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including structures similar to 2-iodopyridine-4-carbonitrile, often involves nucleophilic substitution reactions, cyclization processes, or condensation reactions. For example, a method for synthesizing substituted pyridines might start from dienamine intermediates produced by addition-elimination reactions of various enamines to methoxymethylene malondinitrile, as demonstrated in the synthesis of 2-aminopyridine-3-carbonitriles (H. Kurihara & H. Mishima, 1977).

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using spectroscopic methods, X-ray crystallography, and computational modeling. These analyses reveal the electron distribution, bond lengths, angles, and overall geometry of the molecule, contributing to understanding its reactivity and interactions with other molecules. The structure of similar compounds, such as tetraazidopyridine-4-carbonitrile, was studied using spectral methods and X-ray structural analysis, providing insights into their energetic properties and impact sensitivity (S. Chapyshev et al., 2017).

Scientific Research Applications

“2-Iodopyridine-4-carbonitrile” is a chemical compound with the empirical formula C6H3IN2 . It’s a solid substance with a melting point between 76-81 °C . This compound is used in various scientific fields, particularly in organic chemistry, for the synthesis of more complex molecules .

One potential area of application for “2-Iodopyridine-4-carbonitrile” could be in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These derivatives have shown significant therapeutic potential, with bioactivities such as GABAA receptor positive allosteric modulators . They have also been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

  • Pharmaceuticals and Life Sciences

    • “2-Iodopyridine-4-carbonitrile” is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . These inhibitors have potential applications in the treatment of various diseases, including cancer .
  • Synthesis of Fluorinated Pyridines

    • “2-Iodopyridine-4-carbonitrile” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
  • Synthesis of Imidazo[4,5-b]pyridines

    • “2-Iodopyridine-4-carbonitrile” can be used in the synthesis of imidazo[4,5-b]pyridines . These compounds have shown significant therapeutic potential, with bioactivities such as GABAA receptor positive allosteric modulators .
  • Synthesis of Multifunctional Pyridine Derivatives

    • “2-Iodopyridine-4-carbonitrile” can be used as a valuable building block in the production of multifunctional pyridine derivatives . These derivatives are becoming increasingly important in the fields of life sciences and pharmaceuticals during the discovery phase .
  • Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

    • “2-Iodopyridine-4-carbonitrile” is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . These inhibitors have potential applications in the treatment of various diseases, including cancer .
  • Synthesis of Pyridine Alkaloids

    • “2-Iodopyridine-4-carbonitrile” can be used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D . These alkaloids have various biological activities and potential therapeutic applications .

Safety And Hazards

2-Iodopyridine-4-carbonitrile is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, and it can cause serious eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-iodopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMAPMJJBMFFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649559
Record name 2-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyridine-4-carbonitrile

CAS RN

114821-24-8
Record name 2-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOPYRIDINE-4-CARBONITRILE
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